[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine
CAS No.:
Cat. No.: VC16192840
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21NO |
|---|---|
| Molecular Weight | 219.32 g/mol |
| IUPAC Name | N-(oxan-3-ylmethyl)-1-phenylethanamine |
| Standard InChI | InChI=1S/C14H21NO/c1-12(14-7-3-2-4-8-14)15-10-13-6-5-9-16-11-13/h2-4,7-8,12-13,15H,5-6,9-11H2,1H3 |
| Standard InChI Key | FKZBCFYNNHATND-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)NCC2CCCOC2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine is CHNO, with a molecular weight of 219.33 g/mol. The compound contains two chiral centers: one at the oxan-3-ylmethyl group and another at the (1S)-phenylethylamine moiety. Its structure combines the rigidity of the tetrahydropyran ring with the aromaticity of the phenyl group, influencing its solubility and reactivity.
Key Physical Properties (Estimated)
| Property | Value |
|---|---|
| Density | ~0.99 g/mL (similar to ) |
| Boiling Point | ~250°C (extrapolated) |
| Chiral Centers | 2 |
| Solubility | Moderate in organic solvents |
The tetrahydropyran ring enhances steric hindrance, affecting interactions in catalytic systems . The phenylethylamine moiety, common in bioactive molecules, suggests potential neurological activity .
Synthetic Routes and Methodologies
Chiral Resolution Strategies
The synthesis of [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine typically involves enantioselective methods. A plausible route includes:
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Oxane Ring Formation: Cyclization of a diol precursor under acidic conditions to yield the tetrahydropyran ring.
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Amine Coupling: Reacting the oxan-3-ylmethyl bromide with (1S)-1-phenylethylamine via nucleophilic substitution.
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Chiral Purification: Using chiral chromatography or diastereomeric salt formation to isolate the desired enantiomer .
Industrial-Scale Production
Industrial synthesis may employ continuous-flow systems to optimize yield and purity. For example, resin-supported catalysts (e.g., sulfonic acid resins) can facilitate efficient amination, as seen in related phenylethylamine syntheses .
Applications in Asymmetric Synthesis and Pharmaceuticals
Role in Ligand Design
The compound’s chiral centers make it a candidate for phosphoramidite ligands, critical in oligonucleotide synthesis. Similar amines, like Bis[(S)-1-phenylethyl]amine, are used to prepare Feringa ligands for asymmetric catalysis .
Pharmaceutical Intermediates
[(Oxan-3-yl)methyl][(1S)-1-phenylethyl]amine may serve as a building block for macrolide antibiotics. For instance, lasonolide A’s C(18)-C(24) unit incorporates structurally analogous amines . Additionally, hybrid molecules like tacrine−huperzine A derivatives—potential Alzheimer’s therapeutics—could leverage its stereochemistry .
Research Findings and Biological Activity
Neuropharmacological Implications
The phenylethylamine moiety interacts with dopamine and adrenergic receptors. Structural analogs have shown neuroprotective effects in models of oxidative stress, hinting at applications in neurodegenerative diseases .
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